

Application Notes and Protocols: ENPP-1-IN-16 for Cancer Immunotherapy Studies

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Compound of Interest

Compound Name: *Enpp-1-IN-16*

Cat. No.: *B12390144*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME) and a promising target for cancer immunotherapy.^{[1][2][3][4]} Overexpressed in a variety of solid tumors, including breast, lung, and ovarian cancers, ENPP1 contributes to an immunosuppressive TME through two primary mechanisms: the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, and the generation of immunosuppressive adenosine.^{[1][4][5][6]}

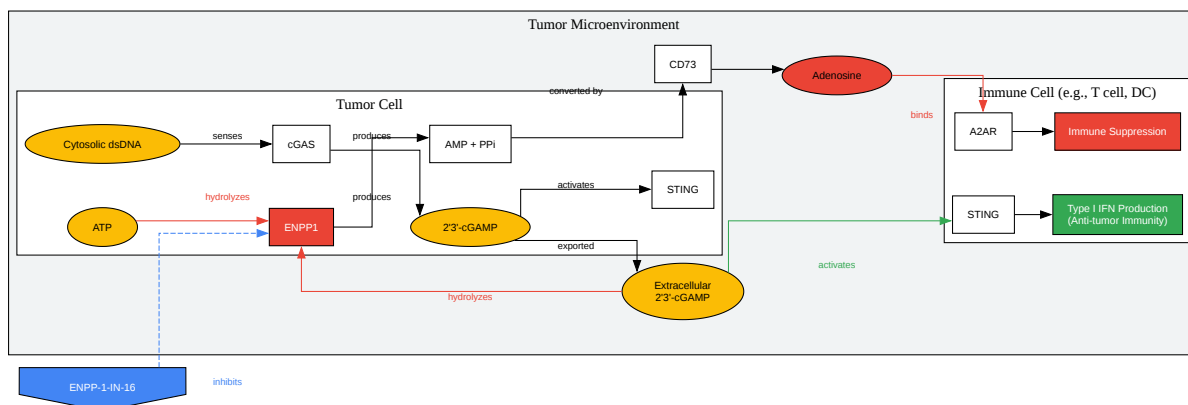
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, often present in cancer cells due to genomic instability, and triggers a type I interferon response, leading to the recruitment and activation of cytotoxic T cells.^{[5][7][8]} By degrading extracellular cGAMP, ENPP1 dampens this anti-tumor immune response.^{[5][9][10][11]} Furthermore, the hydrolysis of ATP by ENPP1 initiates a cascade that ultimately produces adenosine, which signals through A2A receptors on immune cells to suppress their activity.^{[1][5]}

ENPP-1-IN-16 is a representative potent and selective small molecule inhibitor of ENPP1. By blocking ENPP1 activity, **ENPP-1-IN-16** is designed to restore STING signaling and reduce adenosine-mediated immunosuppression, thereby "re-awakening" the innate immune system

to fight cancer. These application notes provide detailed protocols for the preclinical evaluation of **ENPP1-IN-16** and similar molecules in cancer immunotherapy research.

Signaling Pathways

ENPP1's Dual Role in Immune Suppression



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Caption: ENPP1 signaling pathways in the tumor microenvironment.

Experimental Protocols

In Vitro ENPP1 Enzyme Activity Assay

This protocol is designed to determine the potency of **ENPP-1-IN-16** in inhibiting the enzymatic activity of recombinant human ENPP1. A common method is a colorimetric or fluorescence-based assay that measures the product of ENPP1-mediated hydrolysis of a synthetic substrate.

Materials:

- Recombinant Human ENPP1 (e.g., R&D Systems, Cat# 6136-EN)
- **ENPP-1-IN-16**
- Substrate: p-Nitrophenyl thymidine 5'-monophosphate (p-NPTMP) or a fluorogenic substrate like TG-mAMP.
- Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5 (for colorimetric assay) or as recommended by the kit manufacturer.
- 96-well clear or black microplate
- Plate reader

Protocol:

- Compound Preparation: Prepare a serial dilution of **ENPP-1-IN-16** in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
- Enzyme Preparation: Dilute recombinant human ENPP1 in Assay Buffer to the working concentration (e.g., 1 ng/ μ L).
- Assay Reaction:
 - Add 50 μ L of the diluted **ENPP-1-IN-16** to the wells of the microplate.
 - Add 25 μ L of diluted ENPP1 enzyme to each well.
 - Pre-incubate for 15 minutes at 37°C.
 - Initiate the reaction by adding 25 μ L of the substrate (e.g., 10 mM p-NPTMP).

- Measurement:
 - For colorimetric assay: Immediately measure the absorbance at 405 nm in kinetic mode for 5-15 minutes.[\[9\]](#)
 - For fluorescence-based assay: Incubate for 60 minutes at 37°C and then measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for TG-mAMP).[\[12\]](#)
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition versus the log concentration of **ENPP-1-IN-16** and fitting the data to a four-parameter logistic curve.

Cell-Based ENPP1 Activity Assay

This assay measures the ability of **ENPP-1-IN-16** to inhibit ENPP1 activity on the surface of live cancer cells.

Materials:

- Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231, PA-1, SK-OV-3)[\[13\]](#)
- **ENPP-1-IN-16**
- Cell culture medium and supplements
- ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080) or similar, containing a cell-impermeable fluorogenic substrate.
- 96-well black, clear-bottom tissue culture plate
- Fluorescence plate reader

Protocol:

- Cell Seeding: Seed the ENPP1-expressing cancer cells in a 96-well plate at a density of 2×10^4 to 5×10^4 cells per well and culture overnight.

- **Compound Treatment:** The next day, remove the culture medium and wash the cells with assay buffer provided in the kit. Add **ENPP-1-IN-16** at various concentrations to the wells and incubate for the desired time (e.g., 1 hour) at 37°C.
- **Substrate Addition:** Add the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.
- **Measurement:** Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.
- **Data Analysis:** Calculate the rate of substrate conversion for each inhibitor concentration. Determine the EC50 value by plotting the percent inhibition against the log concentration of **ENPP-1-IN-16**.

In Vivo Syngeneic Mouse Tumor Model Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of **ENPP-1-IN-16** as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

Materials:

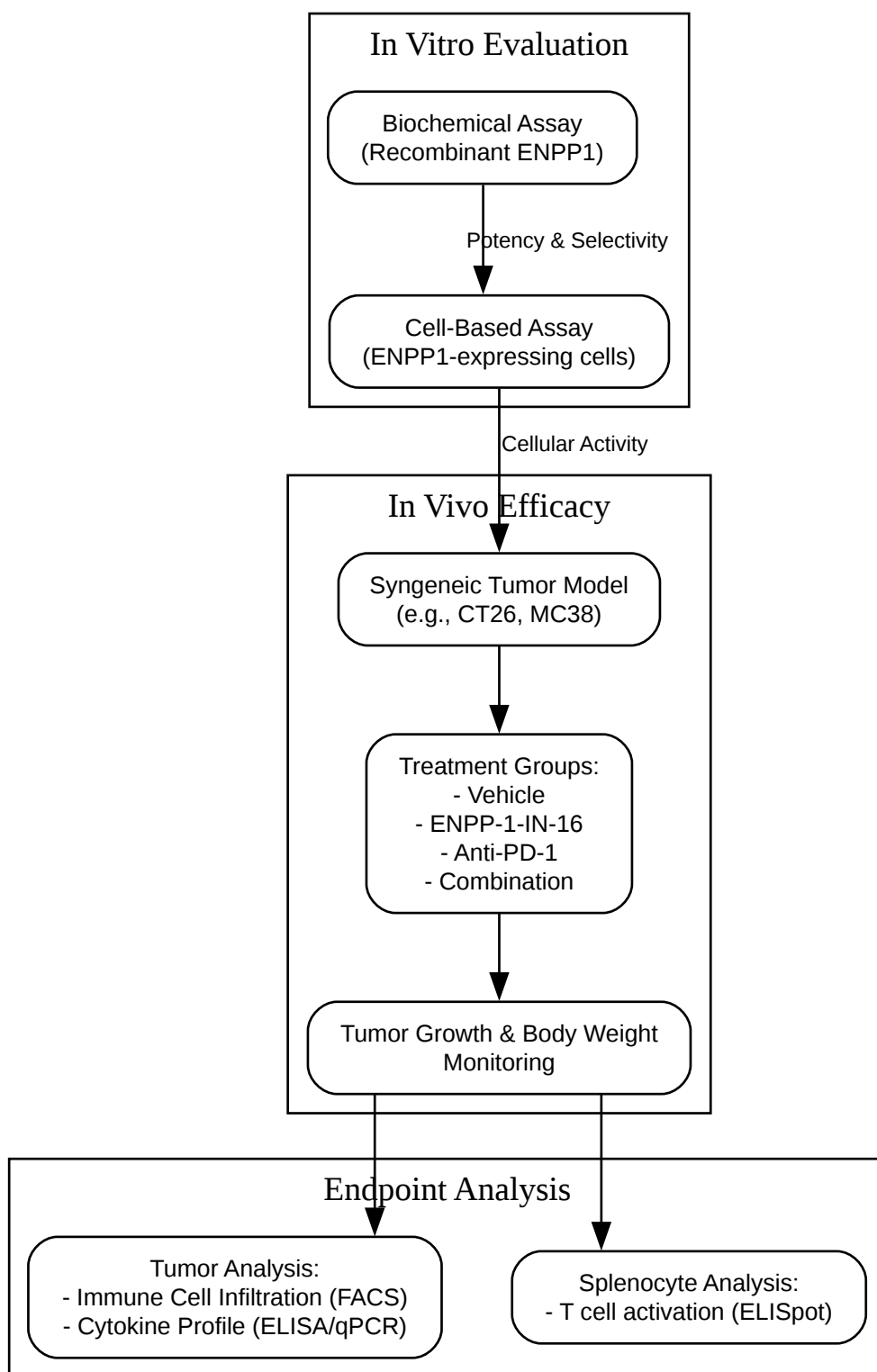
- 6-8 week old female BALB/c or C57BL/6 mice
- Syngeneic tumor cell line (e.g., CT26, MC38, 4T1)
- **ENPP-1-IN-16** formulated for oral or intraperitoneal administration
- Anti-mouse PD-1 antibody
- Vehicle control
- Calipers for tumor measurement

Protocol:

- **Tumor Implantation:** Subcutaneously inject 1×10^6 tumor cells in 100 μ L of PBS into the flank of each mouse.

- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, **ENPP-1-IN-16**, anti-PD-1, **ENPP-1-IN-16** + anti-PD-1).
- Dosing:
 - Administer **ENPP-1-IN-16** orally or intraperitoneally at a predetermined dose and schedule (e.g., daily or twice daily).
 - Administer the anti-PD-1 antibody intraperitoneally at a specified dose and schedule (e.g., twice a week).
- Endpoint Analysis:
 - Continue monitoring tumor volume and body weight throughout the study.
 - At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors and spleens.
 - Tumors can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells) or for immunohistochemistry.
 - Splenocytes can be re-stimulated ex vivo to assess anti-tumor immune responses (e.g., by ELISpot or intracellular cytokine staining).

Experimental Workflow



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Caption: A typical experimental workflow for preclinical evaluation.

Data Presentation

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

Compound	ENPP1 Enzymatic IC50 (nM)	Cellular EC50 (nM)	Reference
ISM5939	0.63	330 (MDA-MB-231)	[5] [10]
OC-1	< 10 (Ki)	-	[11]
STF-1623	-	-	[14] [15]
RBS2418	0.14 (Ki, cGAMP)	-	[16]

Note: Data for **ENPP-1-IN-16** should be populated as it becomes available. Data for other inhibitors are provided for context.

Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors

Compound	Tumor Model	Dosing Regimen	Monotherapy TGI (%)	Combination TGI (%) (with anti-PD-1/PD-L1)	Reference
ISM5939	MC38	30 mg/kg, p.o. BID	67	>75	[5] [7]
OC-1	CT26, MC38	Not specified	20-40	~75	[11]
STF-1623	Multiple syngeneic models	Not specified	Significant anti-tumor effect	Synergizes with anti-PD-1/PD-L1	[14] [15]
RBS2418	Hepa1-6, GL261-luc	Not specified	Significant tumor growth reduction	-	[16]

TGI: Tumor Growth Inhibition. Data for **ENPP-1-IN-16** should be populated from specific studies.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of **ENPP-1-IN-16** as a cancer immunotherapy agent. By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy, researchers can elucidate its mechanism of action and therapeutic potential. The dual mechanism of ENPP1 inhibition, enhancing the cGAS-STING pathway and mitigating adenosine-mediated immunosuppression, positions **ENPP-1-IN-16** as a promising candidate for both monotherapy and combination strategies with immune checkpoint inhibitors, potentially expanding the benefit of immunotherapy to a broader patient population.

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